Comparative IC50 for MGAT Inhibition: Sphingosine (9 mol%) vs. Sphinganine (5.5 mol%) vs. Phytosphingosine (5 mol%)
In a direct comparative study of monoacylglycerol acyltransferase (MGAT) inhibition in Triton X-100 mixed micelles, sphingosine exhibited an IC50 of 9 mol%, while sphinganine showed stronger inhibition with an IC50 of 5.5 mol%, and phytosphingosine displayed an IC50 of 5 mol% [1]. All three sphingoid bases demonstrated competitive inhibition with respect to anionic phospholipids, confirming that the free amino group and long-chain hydrocarbon are required for activity, yet the degree of unsaturation and hydroxylation modulates inhibitory potency [1].
| Evidence Dimension | MGAT enzyme inhibition (IC50 in mol%) |
|---|---|
| Target Compound Data | Sphingosine: IC50 = 9 mol% |
| Comparator Or Baseline | Sphinganine: IC50 = 5.5 mol%; Phytosphingosine: IC50 = 5 mol%; Stearylamine: IC50 = 6 mol% |
| Quantified Difference | Sphingosine is 1.6-fold less potent than sphinganine (9 vs. 5.5 mol%) and 1.8-fold less potent than phytosphingosine |
| Conditions | Rat hepatic microsomal MGAT in Triton X-100 mixed micelles |
Why This Matters
Researchers studying glycerolipid metabolism must account for this 1.6- to 1.8-fold difference in MGAT inhibitory potency when selecting a sphingoid base; sphinganine cannot substitute for sphingosine without recalibrating dose-response relationships.
- [1] Bhat BG, Wang P, Coleman RA. Sphingosine inhibits rat hepatic monoacylglycerol acyltransferase in Triton X-100 mixed micelles and isolated hepatocytes. Biochemistry. 1995;34(35):11237-11244. doi:10.1021/bi00035a033 View Source
